An In-Depth Technical Guide to N-(Aminothioxomethyl)propionamide: Structure, Synthesis, and Therapeutic Context
An In-Depth Technical Guide to N-(Aminothioxomethyl)propionamide: Structure, Synthesis, and Therapeutic Context
This guide provides a comprehensive technical overview of N-(Aminothioxomethyl)propionamide, a molecule of interest within the broader class of thiourea derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental chemical properties, provides detailed, field-proven protocols for its synthesis and analysis, and situates it within the authoritative context of thiourea-based drug discovery.
Core Molecular Profile
N-(Aminothioxomethyl)propionamide, also known as N-carbamothioylpropanamide or propionylthiourea, is an acylthiourea derivative.[1] This class of compounds is characterized by a thiourea moiety directly attached to a carbonyl group. The presence of multiple hydrogen bond donors and acceptors within a compact, essentially planar structure makes it a compelling scaffold for investigation.[2]
Chemical Identity and Nomenclature
A clear and unambiguous identification is critical for any scientific investigation. The key identifiers for N-(Aminothioxomethyl)propionamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-carbamothioylpropanamide | PubChem[1] |
| Common Synonyms | N-(Aminothioxomethyl)propionamide, Propionylthiourea | PubChem[1] |
| CAS Number | 6965-57-7 | PubChem, NextSDS[1][3] |
| Molecular Formula | C4H8N2OS | PubChem, GSRS[1][4] |
| Canonical SMILES | CCC(=O)NC(=S)N | PubChem[1] |
| InChIKey | VVWCJSVUWOIXAD-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure
The chemical structure of N-(Aminothioxomethyl)propionamide features a propionyl group linked to a thiourea backbone.
Caption: 2D Chemical Structure of N-(Aminothioxomethyl)propionamide.
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is foundational to predicting its behavior in both chemical and biological systems. These properties influence solubility, membrane permeability, and potential for interaction with biological targets.
| Property | Value | Unit | Source |
| Molecular Weight | 132.19 | g/mol | PubChem[1] |
| Exact Mass | 132.03573406 | Da | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] | |
| Topological Polar Surface Area | 87.2 | Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Characterization
The synthesis of novel compounds is the cornerstone of chemical research and drug discovery. The protocols described herein are designed to be robust and self-validating, providing a clear path from starting materials to a well-characterized final product.
Synthetic Strategy: The In Situ Generation of Acyl Isothiocyanates
A highly effective and common method for synthesizing N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate salt, typically in an anhydrous solvent like acetone.[2] This approach does not isolate the highly reactive acyl isothiocyanate intermediate. Instead, the intermediate is generated in situ and subsequently reacts with an amine. In the case of N-(Aminothioxomethyl)propionamide, the ammonia required for the final step is conveniently provided by the ammonium thiocyanate salt used as the starting material.[2] This one-pot methodology is efficient and avoids handling a potentially hazardous intermediate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature methods for the synthesis of N-propionylthiourea.[2]
Materials:
-
Propionyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
Anhydrous Acetone
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone (approx. 6-7 mL per gram of thiocyanate).
-
Reaction Initiation: Cool the solution in an ice bath. Add a solution of propionyl chloride (1.0 eq) in anhydrous acetone (approx. 4-5 mL per gram of acid chloride) dropwise to the stirred thiocyanate solution over 15-20 minutes.
-
Reaction Progression: Allow the mixture to stir at room temperature for 30 minutes. During this time, the formation of the propionyl isothiocyanate intermediate occurs, followed by its reaction with ammonia. A precipitate of ammonium chloride may form.
-
Work-up: Filter the resulting mixture to remove any inorganic salts.
-
Isolation: The filtrate contains the desired product. The product can be isolated by slow evaporation of the acetone solvent, leading to the formation of single crystals.[2]
-
Validation: The identity and purity of the resulting solid should be confirmed by melting point analysis, HPLC, and spectroscopic methods (NMR, IR, MS).
Workflow Diagram: Synthesis of N-(Aminothioxomethyl)propionamide
Caption: Workflow for the one-pot synthesis of the target compound.
Analytical Characterization: Chromatographic Purity Assessment
For any application in drug discovery or biological research, verifying the purity of a synthesized compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reverse-phase method is particularly well-suited for a molecule with the polarity of N-(Aminothioxomethyl)propionamide.
Detailed Experimental Protocol: HPLC Analysis
This protocol is based on a validated application for the analysis of N-(Aminothioxomethyl)propionamide.[5]
Instrumentation & Columns:
-
System: Standard HPLC or UPLC system with UV detector.
-
Column: Newcrom R1 column or equivalent C18 stationary phase.
Mobile Phase & Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Acid Modifier: Phosphoric acid or, for MS-compatibility, formic acid. The use of a volatile modifier like formic acid is crucial when interfacing with a mass spectrometer, as it will not foul the ion source.
-
Method: Isocratic or gradient elution depending on the sample matrix. A typical starting point would be a 70:30 mix of Mobile Phase A:B.
-
Detection: UV, wavelength set to the compound's absorbance maximum.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram. The purity can be assessed by the area percentage of the main peak. The identity can be confirmed by comparing the retention time to a known reference standard.
The Role of the Thiourea Scaffold in Medicinal Chemistry
While specific biological data for N-(Aminothioxomethyl)propionamide is not extensively published, its core structure—the thiourea moiety—is a well-established "privileged structure" in medicinal chemistry.[6] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them rich starting points for drug discovery campaigns.
A Privileged Structure in Drug Discovery
The versatility of the thiourea scaffold stems from its unique electronic and structural properties. The N-H groups are excellent hydrogen bond donors, while the thiocarbonyl sulfur atom can act as a hydrogen bond acceptor.[6] This allows thiourea derivatives to form critical, stabilizing interactions within the active sites of enzymes and the binding pockets of receptors.[6]
Spectrum of Biological Activities
Thiourea derivatives have demonstrated a remarkably broad range of biological activities, underscoring their therapeutic potential.[6][7] This wide applicability is a primary driver for the synthesis and screening of novel analogues like N-(Aminothioxomethyl)propionamide. Documented activities include:
-
Anticancer: Many thiourea derivatives exhibit potent anticancer properties by inhibiting various enzymes involved in carcinogenesis.[8]
-
Antimicrobial: The scaffold is present in agents used to treat bacterial infections, including those against Mycobacterium tuberculosis.[9]
-
Antiviral & Antifungal: Broad-spectrum activity against various viral and fungal pathogens has been reported.[6][10]
-
Antioxidant: The ability to scavenge free radicals makes them candidates for diseases associated with oxidative stress.[6]
-
Enzyme Inhibition: They are known to inhibit a wide array of enzymes, a common mechanism for therapeutic intervention.[8]
Logical Relationship: Thiourea Derivatives in Therapeutics
Caption: The thiourea scaffold as a central hub for diverse therapeutic applications.
Future Directions and Conclusion
N-(Aminothioxomethyl)propionamide represents a fundamental example of an acylthiourea. While it may not be a final drug candidate itself, it serves as an ideal starting point for the development of compound libraries for high-throughput screening. Future work in this area would logically involve systematic modifications to explore structure-activity relationships (SAR). For instance, varying the length and branching of the acyl chain (the propionyl group) or substituting the hydrogens on the terminal amine could dramatically alter the compound's biological activity, selectivity, and pharmacokinetic profile.
References
-
PubChem. N-(Aminothioxomethyl)propionamide. National Center for Biotechnology Information. [Link]
-
NextSDS. N-(aminothioxomethyl)propionamide — Chemical Substance Information. [Link]
-
Global Substance Registration System (GSRS). N-(AMINOTHIOXOMETHYL)PROPIONAMIDE. [Link]
-
SIELC Technologies. N-(Aminothioxomethyl)propionamide. (2018). [Link]
-
Saeed, S., Rashid, N., & Jones, P. G. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Bolognesi, M. L., et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). [Link]
-
Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). [Link]
-
Yusof, M. S., & Yamin, B. M. N-Propionylthiourea. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. N-(Aminothioxomethyl)propionamide | C4H8N2OS | CID 3034191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N-(Aminothioxomethyl)propionamide | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
